5-Trifluoromethoxybenzothiazole
Overview
Description
5-Trifluoromethoxybenzothiazole is an organic compound with the molecular formula C8H4F3NOS It is a derivative of benzothiazole, where a trifluoromethoxy group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Trifluoromethoxybenzothiazole typically involves the reaction of 4-(trifluoromethoxy)aniline with potassium cyanate in the presence of bromine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzothiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Trifluoromethoxybenzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Trifluoromethoxybenzothiazole has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of neuroprotective drugs, such as riluzole, which is used in the treatment of amyotrophic lateral sclerosis.
Materials Science: Its unique chemical properties make it useful in the development of advanced materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of 5-Trifluoromethoxybenzothiazole involves its interaction with various molecular targets, including voltage-dependent sodium channels and glutamate receptors. By inhibiting these targets, the compound can modulate neuronal activity and provide neuroprotective effects . The exact pathways and molecular interactions are still under investigation, but its ability to block sodium channels and reduce glutamate release is well-documented .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(trifluoromethoxy)benzoxazole: A structurally related compound with similar neuroprotective properties.
Benzothiazole: The parent compound, which lacks the trifluoromethoxy group but shares the core benzothiazole structure.
Uniqueness
5-Trifluoromethoxybenzothiazole is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more effective in certain applications, such as neuroprotection and materials science, compared to its analogs .
Properties
IUPAC Name |
5-(trifluoromethoxy)-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)13-5-1-2-7-6(3-5)12-4-14-7/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZWMMJBAFVTFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)N=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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